4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide
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Overview
Description
4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a pyrimidinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Oxan-3-yl Derivative Formation: The oxan-3-yl derivative is synthesized through a series of reactions starting from a suitable sugar derivative, which undergoes protection, oxidation, and subsequent functional group transformations.
Coupling with Pyrimidinylmethylamine: The final step involves coupling the oxan-3-yl derivative with pyrimidinylmethylamine under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions due to its structural similarity to natural substrates. It can also be used in the development of biochemical assays.
Medicine
In medicinal chemistry,
Properties
Molecular Formula |
C20H23FN4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide |
InChI |
InChI=1S/C20H23FN4O4/c21-14-3-1-13(2-4-14)20(28)25-17-6-5-16(29-18(17)11-26)9-19(27)23-10-15-7-8-22-12-24-15/h1-4,7-8,12,16-18,26H,5-6,9-11H2,(H,23,27)(H,25,28) |
InChI Key |
KXCVLZMSFBFHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1CC(=O)NCC2=NC=NC=C2)CO)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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